{Imidazo[1,2-b]pyridazin-2-yl}methanol
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Overview
Description
{Imidazo[1,2-b]pyridazin-2-yl}methanol is a heterocyclic compound with the molecular formula C7H7N3O. It is a derivative of imidazo[1,2-b]pyridazine, a structure known for its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides a practical approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the two-step one-pot synthesis suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
{Imidazo[1,2-b]pyridazin-2-yl}methanol undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr) and oxidation-reduction reactions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, SNAr reactions can yield various substituted imidazo[1,2-b]pyridazines, while oxidation-reduction reactions can modify the functional groups attached to the core structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of {Imidazo[1,2-b]pyridazin-2-yl}methanol involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1) by binding to its active site, thereby preventing its phosphorylation and subsequent activation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyrimidines
- Imidazo[4,5-b]pyridines
Uniqueness
{Imidazo[1,2-b]pyridazin-2-yl}methanol is unique due to its specific substitution pattern and its ability to inhibit TAK1 at nanomolar concentrations, which is more potent compared to other similar compounds . This makes it a valuable scaffold for developing new therapeutic agents targeting kinase-related diseases .
Biological Activity
{Imidazo[1,2-b]pyridazin-2-yl}methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer effects, kinase inhibition, anti-inflammatory activity, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a unique imidazo-pyridazine core that is known for its versatility in medicinal chemistry. The hydroxymethyl group contributes to its solubility and reactivity, which may enhance its biological interactions.
1. Anticancer Properties
Research has shown that compounds containing the imidazo[1,2-b]pyridazine structure exhibit significant anticancer activities. For instance, several derivatives have been tested for their efficacy against various cancer cell lines, demonstrating promising results:
Compound | IC50 (μM) | Target |
---|---|---|
29a | 0.002 | FLT3-ITD |
29b | 0.005 | FLT3-D835Y |
30 | 0.006 | CDK2/E |
These values indicate potent inhibitory effects on specific kinases associated with acute myeloid leukemia (AML) .
2. Kinase Inhibition
The imidazo[1,2-b]pyridazine derivatives have been identified as effective inhibitors of various kinases, which are critical in regulating cellular functions:
Kinase Target | IC50 (nM) |
---|---|
DYRK1A | 33 |
CLK1 | 23 |
CLK4 | 25 |
These findings highlight the potential of this compound in targeting kinase pathways relevant to cancer and other diseases .
3. Anti-inflammatory Activity
Some derivatives of this compound have shown anti-inflammatory properties. Specifically, studies indicate that these compounds can suppress inflammation in models of arthritis by inhibiting IKKβ and TNFα pathways:
- Efficacy in Animal Models : The compounds demonstrated significant reduction in inflammatory markers in collagen-induced arthritis models in mice and rats .
Case Study 1: FLT3 Inhibition in AML
A study focused on the inhibition of the FLT3 kinase in AML demonstrated that specific imidazo[1,2-b]pyridazine derivatives effectively reduced cell proliferation in vitro. The most potent compound exhibited an IC50 value of 0.0001 μM against the MV4-11 cell line, indicating a strong therapeutic potential .
Case Study 2: IKKβ Inhibition
In a study examining the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives, researchers found that these compounds effectively inhibited IKKβ activity and reduced TNFα levels in vivo. This suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKMMUXEZDXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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